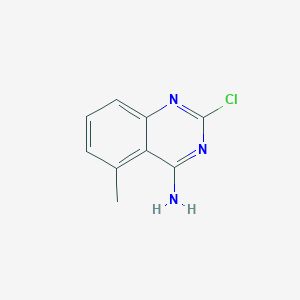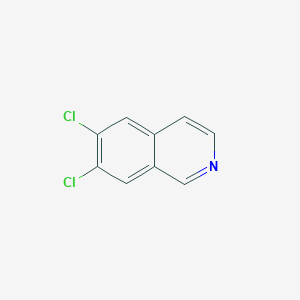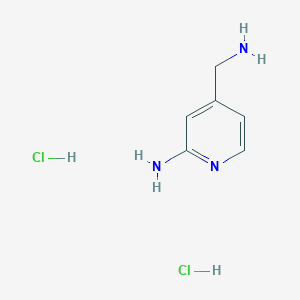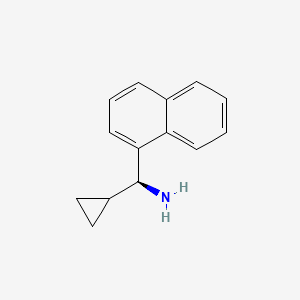
(S)-cyclopropyl(naphthalen-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-cyclopropyl(naphthalen-1-yl)methanamine is a chiral amine compound characterized by a cyclopropyl group attached to a naphthalene ring via a methanamine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cyclopropyl(naphthalen-1-yl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment to Naphthalene: The naphthalene ring can be functionalized with a suitable leaving group, such as a halide, which can then undergo nucleophilic substitution with the cyclopropylamine.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-cyclopropyl(naphthalen-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or sulfonyl derivatives of the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
(S)-cyclopropyl(naphthalen-1-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-cyclopropyl(naphthalen-1-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting binding affinity and specificity. The naphthalene ring can participate in π-π interactions, further influencing the compound’s activity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl(1-naphthyl)methanamine: Similar structure but with a methyl group instead of a cyclopropyl group.
(naphthalen-1-yl)(phenyl)methanamine: Contains a phenyl group instead of a cyclopropyl group.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A related compound with a different functional group.
Uniqueness
(S)-cyclopropyl(naphthalen-1-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.
Eigenschaften
Molekularformel |
C14H15N |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
(S)-cyclopropyl(naphthalen-1-yl)methanamine |
InChI |
InChI=1S/C14H15N/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14H,8-9,15H2/t14-/m0/s1 |
InChI-Schlüssel |
JBORQMMLVDXKRU-AWEZNQCLSA-N |
Isomerische SMILES |
C1CC1[C@@H](C2=CC=CC3=CC=CC=C32)N |
Kanonische SMILES |
C1CC1C(C2=CC=CC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


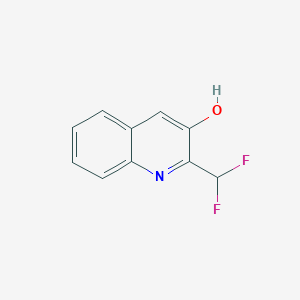
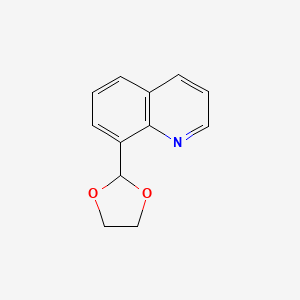

![2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B11902020.png)
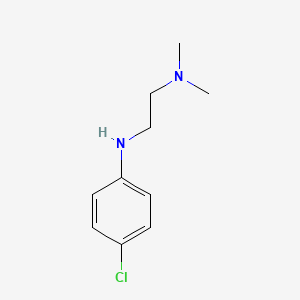
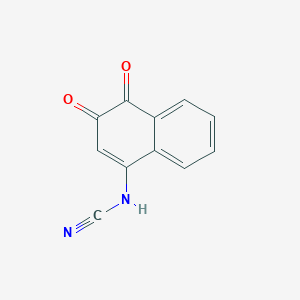
![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)
![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)
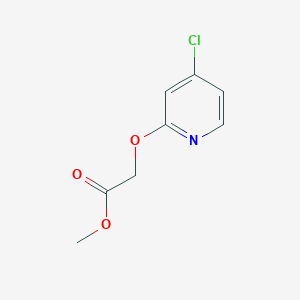

![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
